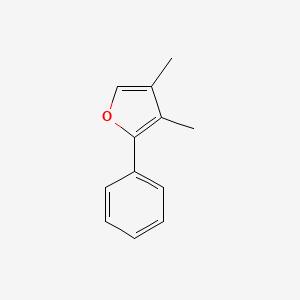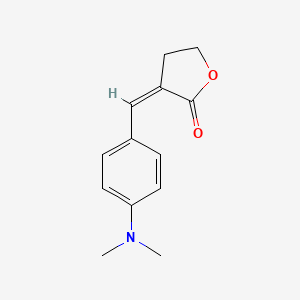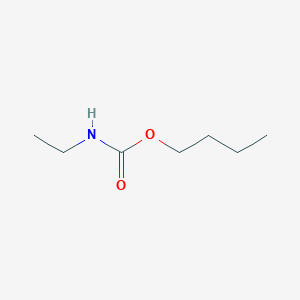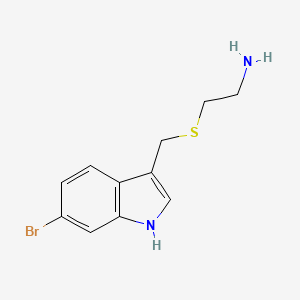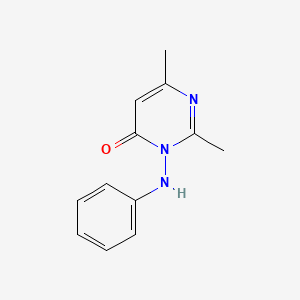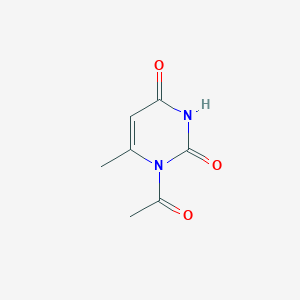
1-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-, a pyrimidine derivative, is an interesting compound in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- involves condensation reactions. One method includes the reaction of acetylacetone with urea under acidic conditions. Specific temperatures and catalysts may be used to optimize yield.
Industrial Production Methods
Industrially, this compound can be produced via continuous flow reactors, offering better control over reaction conditions, purity, and yield. The use of automated synthesisers can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions:
Oxidation: Forms N-oxides in the presence of oxidizing agents.
Reduction: Reductive amination can introduce additional amino groups.
Substitution: Halogenation and alkylation reactions to create derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminium hydride.
Substitution: Use of halogens (chlorine, bromine) or alkyl halides in the presence of bases or catalysts.
Major Products
N-oxide derivatives from oxidation.
Amino-substituted pyrimidines from reduction.
Halogenated or alkylated pyrimidines from substitution.
Scientific Research Applications
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- has diverse research applications:
Chemistry: Intermediate in organic synthesis, precursor to other heterocyclic compounds.
Biology: Studied for its interaction with nucleic acids and proteins.
Medicine: Potential anti-tumor, antiviral, and antibacterial activities.
Industry: Used in the development of novel materials and dyes.
Mechanism of Action
The compound interacts with molecular targets, including enzymes and receptors. It can inhibit specific pathways, influencing cellular processes like replication and transcription.
Comparison with Similar Compounds
2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl- stands out due to its specific substitution pattern:
Similar Compounds: Other pyrimidinediones, such as thymine and uracil.
Uniqueness: The 1-acetyl-6-methyl substitution offers distinct reactivity and potential biological activities compared to non-substituted pyrimidines.
There you have it! An in-depth dive into 2,4(1H,3h)-pyrimidinedione,1-acetyl-6-methyl-.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-acetyl-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |
InChI Key |
SPIIJNOPARQKRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,7-Dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)benzene-1,3-diol](/img/structure/B15212326.png)
![4-Bromo-5-{[2-(methylamino)phenyl]sulfanyl}-2-phenylpyridazin-3(2H)-one](/img/structure/B15212332.png)
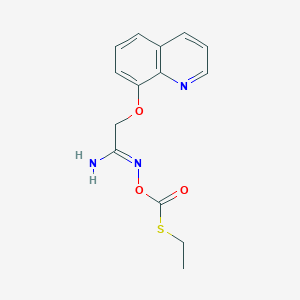
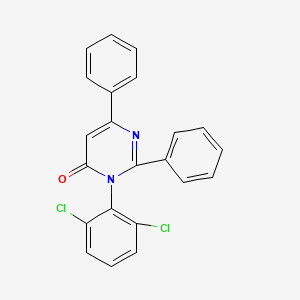

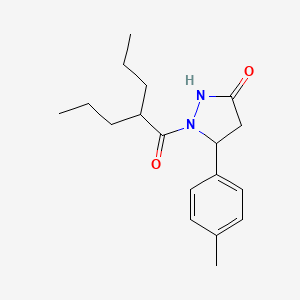
![Cyclopentanone, 2-[(2-ethoxy-1H-indol-3-yl)carbonyl]-4,4-dimethyl-](/img/structure/B15212356.png)

![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)
